ent-Frovatriptan-d3 (succinate)

Bioanalysis LC-MS/MS Internal Standard

Non-deuterated internal standards introduce quantitative error in frovatriptan LC-MS/MS assays due to matrix effects and ionization variability. ent-Frovatriptan-d3 (succinate) is a stable isotope-labeled analog providing a +3 Da mass shift with near-identical chemical behavior, ensuring co-elution and parallel ionization efficiency for precise correction of matrix effects and sample-to-sample variability. • +3 Da mass shift enables accurate quantification in plasma, serum, and urine matrices • Co-elution with frovatriptan ensures robust correction for ion suppression/enhancement • Supports FDA/EMA-compliant bioanalytical method validation for preclinical and clinical PK studies

Molecular Formula C18H23N3O5
Molecular Weight 364.4 g/mol
Cat. No. B12421889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Frovatriptan-d3 (succinate)
Molecular FormulaC18H23N3O5
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
InChIInChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1/i1D3;
InChIKeyWHTHWNUUXINXHN-SSUNAKLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Frovatriptan-d3 (succinate): A Deuterated Triptan Internal Standard for Precise Bioanalysis


ent-Frovatriptan-d3 (succinate) is a stable isotope-labeled analog of the anti-migraine drug frovatriptan, specifically featuring three deuterium atoms in place of hydrogen . As a member of the triptan class, its unlabeled counterpart (frovatriptan) functions as a selective serotonin 5-HT1B/1D receptor agonist [1]. The compound is categorized as an analytical internal standard, intended for use in quantitative mass spectrometry applications to ensure measurement accuracy .

Why ent-Frovatriptan-d3 (succinate) Cannot Be Substituted with a Generic Analog in Bioanalytical Workflows


Substituting ent-Frovatriptan-d3 (succinate) with a non-deuterated internal standard, such as a structurally distinct analog, introduces a high risk of quantitative error in LC-MS/MS assays . Unlike a generic alternative, the deuterium labeling of ent-Frovatriptan-d3 provides a distinct mass shift (+3 Da) while preserving near-identical chemical behavior to the target analyte (frovatriptan) . This ensures co-elution and parallel ionization efficiency, thereby enabling precise correction for matrix effects and sample-to-sample variability . The following evidence guide quantifies the performance and pharmacological context that makes this compound the appropriate selection for rigorous frovatriptan bioanalysis and pharmacokinetic research.

Quantitative Evidence Guide for ent-Frovatriptan-d3 (succinate) in Comparative Selection


Isotopic Purity and Mass Shift Validation for Superior MS Discrimination

The utility of ent-Frovatriptan-d3 (succinate) is predicated on its isotopic purity. The substitution of three hydrogen atoms with deuterium yields a +3 Da mass difference compared to the unlabeled analyte (ent-Frovatriptan) . This is sufficient to separate it from the analyte's natural isotopic envelope in the mass spectrometer, while remaining minimal enough to ensure near-identical chromatographic retention time . In contrast, using a non-deuterated structural analog (e.g., sumatriptan or a methylated frovatriptan derivative) introduces potential differences in extraction recovery and ionization efficiency, which are not quantitatively corrected for without the matched matrix of a stable isotope-labeled internal standard .

Bioanalysis LC-MS/MS Internal Standard Deuterium Labeling

Baseline Pharmacological Context: Receptor Binding Affinity of the Frovatriptan Core

While the deuterated compound itself is not used for direct therapeutic or in vitro pharmacological assays, the biological profile of its parent molecule (frovatriptan) provides essential context for its use in pharmacokinetic studies of frovatriptan. Frovatriptan is a high-affinity ligand for the human 5-HT1B (pKi 8.6) and 5-HT1D (pKi 8.4) receptors [1]. This compares favorably to the prototypical triptan, sumatriptan, which exhibits a pKi of 8.2 at the 5-HT1B receptor [1], representing an approximately 2.5-fold higher affinity for frovatriptan.

Pharmacology Receptor Binding 5-HT1B/1D Triptan Selectivity

Pharmacokinetic Foundation for Bioanalysis: Extended Half-Life and Gender-Dependent Exposure

Bioanalytical methods using ent-Frovatriptan-d3 (succinate) must be validated across a wide dynamic range to accommodate the known human pharmacokinetics of frovatriptan. In a Phase I clinical study of frovatriptan succinate tablets in healthy Chinese subjects, the compound exhibited a long elimination half-life (t1/2) ranging from 26.47 to 30.63 hours [1]. Furthermore, a significant gender difference was observed in exposure, with a single 2.5 mg dose resulting in mean Cmax values of 6.27 ng/mL and AUClast values of 92.52 h⋅ng/mL [1]. These values were consistently higher in female subjects compared to males [1].

Pharmacokinetics Half-Life AUC Cmax Frovatriptan

Comparative Pharmacokinetics: Frovatriptan vs. Sumatriptan - The Need for Specific Internal Standards

The need for a specific internal standard like ent-Frovatriptan-d3 (succinate) is underscored by the significant pharmacokinetic divergence among triptan drugs. In a comprehensive comparative review of triptan antimigraine agents, frovatriptan was identified as having an elimination half-life (t1/2) of approximately 25 hours [1]. In stark contrast, sumatriptan, the first-generation triptan, exhibits a t1/2 of only 2 hours, while rizatriptan also has a 2-hour half-life [1]. This 12.5-fold difference in half-life directly translates to vastly different sampling schedules and plasma concentration-time profiles, making a dedicated, stable isotope-labeled internal standard essential for accurate quantification of frovatriptan.

Pharmacokinetics Comparative Efficacy Triptans Half-Life Bioavailability

Isotopic Labeling to Investigate the Deuterium Kinetic Isotope Effect on Metabolism

A key area of interest for deuterated compounds is the potential alteration of metabolic rates via the Deuterium Kinetic Isotope Effect (DKIE). The incorporation of deuterium at metabolically labile sites can slow oxidative metabolism, leading to altered pharmacokinetic profiles . While a specific DKIE for ent-Frovatriptan-d3 has not been quantified in primary literature, the scientific premise is that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . Therefore, this labeled compound is not merely a passive tracer; it serves as a critical tool for investigating these potential metabolic differences in in vitro microsomal stability assays .

Pharmacokinetics Metabolism Deuterium Isotope Effect Stability

Optimal Research and Industrial Applications for ent-Frovatriptan-d3 (succinate)


Internal Standard for Quantitative LC-MS/MS in Frovatriptan Pharmacokinetic Studies

ent-Frovatriptan-d3 (succinate) is optimally employed as a stable isotope-labeled internal standard for the quantification of frovatriptan in biological matrices (e.g., plasma, serum, urine) via LC-MS/MS . Its +3 Da mass shift and near-identical chemical properties ensure co-elution with the analyte, thereby effectively correcting for matrix effects and ionization variability to produce accurate and precise data . This application is critical for both preclinical and clinical pharmacokinetic studies, especially given the low ng/mL plasma concentrations and long half-life of frovatriptan [1].

Investigation of the Deuterium Kinetic Isotope Effect on Frovatriptan Metabolism

The compound is a valuable research tool for investigating the Deuterium Kinetic Isotope Effect (DKIE) on the metabolism of frovatriptan . By comparing the in vitro metabolic stability (e.g., intrinsic clearance in liver microsomes or hepatocytes) of ent-Frovatriptan-d3 against its non-deuterated counterpart, researchers can identify and quantify the impact of deuteration on key metabolic pathways . This is directly relevant to drug discovery efforts aimed at improving the pharmacokinetic profile of triptan-based therapeutics.

Method Development and Validation for Frovatriptan Bioanalysis

In regulated bioanalytical laboratories, ent-Frovatriptan-d3 (succinate) is essential for developing and validating robust analytical methods for frovatriptan quantitation . Regulatory guidelines from agencies like the FDA and EMA require the use of stable isotope-labeled internal standards for ensuring assay precision and accuracy across validation parameters, including selectivity, sensitivity, linearity, and stability . The compound enables method development that can reliably quantify frovatriptan over a wide dynamic range, a necessity given the significant gender-based differences in drug exposure [1].

Reference Standard for Research on Triptan Pharmacodynamics and Pharmacokinetics

For academic researchers studying the structure-activity relationships (SAR) and comparative pharmacokinetic/pharmacodynamic (PK/PD) profiles of triptans, ent-Frovatriptan-d3 (succinate) provides a high-purity reference standard . Its use ensures that experimental data comparing frovatriptan to other triptans (e.g., sumatriptan, rizatriptan) is generated using a method of the highest analytical rigor . This is particularly important when investigating the clinical implications of frovatriptan's uniquely long half-life (~25 hours) and its superior affinity for 5-HT1B/1D receptors [2] [3].

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